7-フルオロキノリン-3-アミン

概要

説明

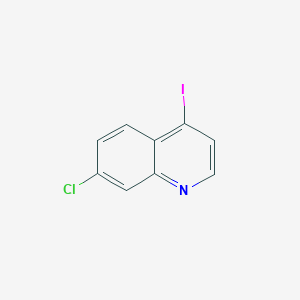

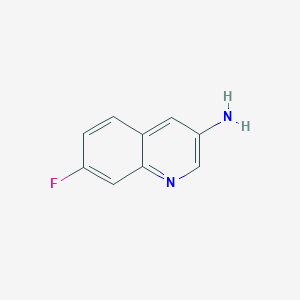

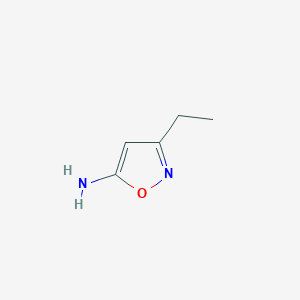

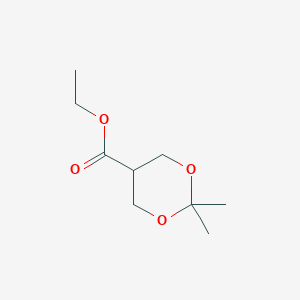

“7-Fluoroquinolin-3-amine” is a synthetic compound with the molecular formula C9H7FN2 . It is a derivative of quinoline, a class of compounds that have been extensively studied for their diverse biological activities .

Synthesis Analysis

The synthesis of quinoline derivatives, including “7-Fluoroquinolin-3-amine”, has been a subject of numerous studies . A wide range of synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . More recent methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .

Molecular Structure Analysis

The molecular structure of “7-Fluoroquinolin-3-amine” includes a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring . The compound also contains a fluorine atom and an amine group .

Physical And Chemical Properties Analysis

“7-Fluoroquinolin-3-amine” is a solid compound . It has a molecular weight of 162.17 g/mol . The compound is expected to have high GI absorption and is BBB permeant .

科学的研究の応用

化学合成

7-フルオロキノリン-3-アミンは、創薬におけるリード化合物のための重要な足場であり、合成有機化学の分野で重要な役割を果たしています . その汎用性のある用途により、さまざまな複雑な分子の合成に使用されます .

工業用途

工業部門では、7-フルオロキノリン-3-アミンは、さまざまな化学物質の生産に使用されます。 そのユニークな構造により、いくつかの工業用化合物の製造において不可欠な成分となっています .

医薬品化学

7-フルオロキノリン-3-アミンは、医薬品化学における重要な成分です。 さまざまな医薬品の合成におけるビルディングブロックとして使用されます .

創薬

この化合物は、創薬において重要な役割を果たしています。 創薬におけるリード化合物のための重要な足場として機能し、新しい治療薬の開発に貢献しています .

生物学的調査

生物学的調査では、7-フルオロキノリン-3-アミンは、さまざまな生物学的プロセスの研究に使用されます。 そのユニークな特性により、生物学的調査において貴重なツールとなっています .

抗腫瘍活性

研究では、7-フルオロキノリン-3-アミンの誘導体が抗腫瘍活性を持つことが示されています。 それらは、哺乳動物の癌の一種であるHeLa細胞のトポイソメラーゼIIの有効な阻害剤です .

Safety and Hazards

将来の方向性

The future directions for “7-Fluoroquinolin-3-amine” and related compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .

作用機序

Target of Action

The primary targets of 7-Fluoroquinolin-3-amine are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them ideal targets for antibacterial agents like 7-Fluoroquinolin-3-amine.

Mode of Action

7-Fluoroquinolin-3-amine interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This results in the formation of ternary complexes of the drug, enzyme, and DNA, which block the progress of the replication fork .

Biochemical Pathways

The action of 7-Fluoroquinolin-3-amine affects the biochemical pathway of bacterial DNA synthesis . By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling of bacterial DNA, a crucial step in DNA replication . This disruption in the DNA synthesis pathway leads to the inhibition of bacterial growth and replication.

Pharmacokinetics

Fluoroquinolones, a class of compounds to which 7-fluoroquinolin-3-amine belongs, are generally known for their high oral bioavailability and large volume of distribution . These properties contribute to their broad-spectrum antimicrobial activity.

Result of Action

The molecular effect of 7-Fluoroquinolin-3-amine’s action is the stabilization of DNA strand breaks, which inhibits the supercoiling of bacterial DNA . On a cellular level, this leads to the inhibition of bacterial growth and replication, effectively acting as a potent antibacterial agent .

Action Environment

The action, efficacy, and stability of 7-Fluoroquinolin-3-amine can be influenced by various environmental factors. For instance, the presence of metals can lead to the formation of complexes with fluoroquinolones, potentially affecting their activity . Additionally, the compound’s action may be affected by the pH of the environment, as the activity of fluoroquinolones can vary under different pH conditions

生化学分析

Biochemical Properties

7-Fluoroquinolin-3-amine plays a significant role in biochemical reactions, particularly in the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The compound interacts with these enzymes by binding to their active sites, thereby preventing the supercoiling of DNA and ultimately inhibiting bacterial growth . Additionally, 7-Fluoroquinolin-3-amine has been shown to form complexes with metal ions, which can further influence its biochemical activity .

Cellular Effects

The effects of 7-Fluoroquinolin-3-amine on various cell types and cellular processes are profound. In bacterial cells, the compound disrupts DNA replication and transcription, leading to cell death. In mammalian cells, 7-Fluoroquinolin-3-amine has been observed to inhibit topoisomerase II, an enzyme involved in DNA repair and replication . This inhibition can result in altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism. The compound’s ability to penetrate cell membranes enhances its efficacy in targeting intracellular processes .

Molecular Mechanism

At the molecular level, 7-Fluoroquinolin-3-amine exerts its effects through specific binding interactions with target enzymes. The fluorine atom at the 7th position enhances the compound’s binding affinity to the active sites of DNA gyrase and topoisomerase IV, leading to effective inhibition of these enzymes . This inhibition prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription. Additionally, 7-Fluoroquinolin-3-amine can induce changes in gene expression by interfering with transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Fluoroquinolin-3-amine have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade upon prolonged exposure to light and moisture . In vitro studies have shown that the inhibitory effects on bacterial growth are sustained over several hours, while in vivo studies indicate that the compound’s efficacy can diminish over time due to metabolic degradation . Long-term exposure to 7-Fluoroquinolin-3-amine can lead to adaptive resistance in bacterial populations .

Dosage Effects in Animal Models

The effects of 7-Fluoroquinolin-3-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial infections without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been identified, where doses above a certain level result in a marked increase in toxic side effects . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

7-Fluoroquinolin-3-amine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound undergoes hepatic metabolism, where it is converted into various metabolites through processes such as hydroxylation and conjugation . Enzymes such as cytochrome P450 play a crucial role in these metabolic pathways . The metabolites of 7-Fluoroquinolin-3-amine can influence metabolic flux and alter the levels of key metabolites in the body .

Transport and Distribution

Within cells and tissues, 7-Fluoroquinolin-3-amine is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 7-Fluoroquinolin-3-amine can accumulate in specific compartments, such as the nucleus, where it exerts its inhibitory effects on DNA-related processes .

Subcellular Localization

The subcellular localization of 7-Fluoroquinolin-3-amine is primarily within the nucleus, where it targets DNA gyrase and topoisomerase IV . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific nuclear compartments . This precise localization is essential for its activity, as it ensures that 7-Fluoroquinolin-3-amine can effectively interact with its target enzymes and inhibit their function .

特性

IUPAC Name |

7-fluoroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSBZKXHUMMXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435579 | |

| Record name | 7-fluoroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

225366-89-2 | |

| Record name | 7-fluoroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]](/img/structure/B1588969.png)